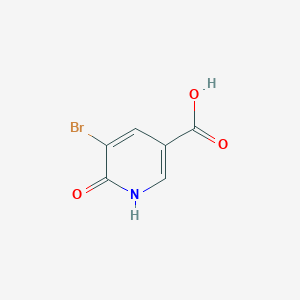

5-Bromo-6-hydroxynicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-1-3(6(10)11)2-8-5(4)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDLYKZCJBGXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377398 | |

| Record name | 5-bromo-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41668-13-7 | |

| Record name | 5-bromo-6-hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-hydroxynicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-hydroxynicotinic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-6-hydroxynicotinic acid, a pivotal building block in modern medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and diverse applications, grounding theoretical knowledge in practical, field-proven insights. The Chemical Abstracts Service (CAS) number for this compound is 41668-13-7 [1][2][3][4][5][6][7][8].

Core Compound Profile

This compound, also known by its synonym 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid, is a halogenated derivative of nicotinic acid. Its unique molecular architecture, featuring a bromine atom and a hydroxyl group on the pyridine ring, imparts distinct reactivity and makes it a valuable intermediate for creating more complex molecules with tailored biological activities.

| Property | Value | Source(s) |

| CAS Number | 41668-13-7 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₆H₄BrNO₃ | [1][2][7] |

| Molecular Weight | 218.01 g/mol | [1][2] |

| Appearance | White to almost white or light green powder/crystal | [1][4] |

| Melting Point | >300 °C (decomposes) | [1][8] |

| Purity | ≥ 95-98% | [1][6] |

| Synonyms | 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid, 5-Bromo-6-hydroxypyridine-3-carboxylic acid | [1][8] |

Synthesis and Mechanism

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 6-hydroxynicotinic acid. This reaction is a cornerstone for accessing this important intermediate, and its efficiency is critical for downstream applications.

Synthetic Workflow

The following diagram illustrates the typical laboratory-scale synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and product isolation.

Materials:

-

6-hydroxynicotinic acid (8 g, 57.6 mmol)

-

Bromine (4.2 mL, 81.4 mmol)

-

Water (30 mL)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) in a reaction flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension with continuous stirring. The slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. This extended reaction time ensures the completion of the bromination.

-

Upon completion, a solid product will have precipitated. Collect the solid by filtration.

-

Wash the collected solid with water to remove any unreacted starting materials and soluble impurities.

-

Dry the product in a vacuum oven at 40 °C for 24 hours to yield this compound as a tan solid (12.1 g, 97% yield)[2][3].

Structural Confirmation

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H)[2][3]. The two doublets correspond to the two aromatic protons on the pyridine ring, and the two broad singlets are indicative of the acidic protons of the carboxylic acid and the hydroxyl group.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals. Its structure allows for modifications that can enhance the efficacy of drug candidates. It is particularly valuable in the development of novel therapeutic agents for:

-

Neuropharmacology: Used in the synthesis of compounds targeting neurological disorders[1].

-

Anti-inflammatory Drug Discovery: Its structural features are leveraged to create new anti-inflammatory agents[1].

Organic Synthesis

As an important intermediate, its reactivity and functional groups allow it to participate in a range of chemical reactions, facilitating the creation of diverse and complex organic compounds[1][5].

Other Research Applications

-

Biochemical Research: It can be used as a biochemical probe to investigate enzyme activity and metabolic pathways[1].

-

Agricultural Chemistry: The compound has potential applications in the development of agrochemicals for improved crop management[1].

-

Material Science: It is being explored in the synthesis of novel polymers and coatings with enhanced properties[1].

-

Analytical Chemistry: It can be utilized in analytical methods for the detection and quantification of other compounds and is also used as a reference standard in analytical research[1][9].

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established synthetic route and a growing list of applications, particularly in the pharmaceutical industry. Its unique combination of functional groups provides a versatile platform for the synthesis of novel bioactive molecules. A thorough understanding of its synthesis, properties, and safe handling is crucial for any researcher or scientist working with this compound.

References

-

This compound Cas 41668-13-7 - BIOSYNCE. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | 41668-13-7 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. biosynce.com [biosynce.com]

- 6. 41668-13-7 this compound AKSci J62494 [aksci.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to 5-Bromo-6-hydroxynicotinic Acid: Synthesis, Characterization, and Application in Pharmaceutical Development

Introduction

In the landscape of pharmaceutical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex active pharmaceutical ingredients (APIs). 5-Bromo-6-hydroxynicotinic acid, a halogenated derivative of the nicotinic acid scaffold, has emerged as a crucial intermediate, particularly in the synthesis of therapeutics targeting the central nervous system. Its unique substitution pattern—featuring a bromine atom, a hydroxyl group, and a carboxylic acid on a pyridine ring—provides medicinal chemists with a versatile platform for structural modification and optimization of biological activity.[1]

This technical guide provides an in-depth exploration of this compound, covering its fundamental physicochemical properties, a detailed and validated synthesis protocol, comprehensive analytical characterization methodologies, and its pivotal role as a key intermediate in the synthesis of the atypical antipsychotic, Asenapine. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Physicochemical Properties and Comparative Analysis

A thorough understanding of the physical and chemical properties of a synthetic intermediate is the foundation for its effective use in multi-step synthesis. This compound is a stable, solid compound under standard laboratory conditions. The table below summarizes its key properties and provides a comparison with its direct synthetic precursor, 6-hydroxynicotinic acid, and its subsequent chlorinated derivative, 5-bromo-6-chloronicotinic acid. This comparative view is essential for understanding the transformations and for planning subsequent reaction steps.

| Property | 6-Hydroxynicotinic Acid (Precursor) | This compound | 5-Bromo-6-chloronicotinic Acid (Product) |

| Molecular Formula | C₆H₅NO₃ | C₆H₄BrNO₃ | C₆H₃BrClNO₂ |

| Molecular Weight | 139.11 g/mol [2] | 218.01 g/mol [1] | 236.45 g/mol [3] |

| CAS Number | 5006-66-6[4] | 41668-13-7[1] | 29241-62-1[3][5] |

| Appearance | Off-white powder[2] | White to tan solid/crystal[1] | White to pink solid[5] |

| Melting Point | >300 °C | ~296 °C[1] | 166-168 °C[5] |

| Storage | Room Temperature | Room Temperature, keep dry | Room Temperature, keep dry[5] |

Synthesis and Mechanism

The synthesis of this compound is a robust and high-yielding process involving the electrophilic bromination of 6-hydroxynicotinic acid. This section details the step-by-step protocol and discusses the underlying chemical principles that ensure the reaction's efficiency and selectivity.

Synthesis Protocol: Bromination of 6-Hydroxynicotinic Acid

This protocol is a well-established laboratory procedure that reliably yields the target compound with high purity.[2][6]

Materials:

-

6-hydroxynicotinic acid (8.0 g, 57.6 mmol)

-

Deionized Water (30 mL)

-

Bromine (4.2 mL, 81.4 mmol)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

Suspend 6-hydroxynicotinic acid (8.0 g) in deionized water (30 mL) in a suitable reaction flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add bromine (4.2 mL) dropwise to the cooled suspension. Causality: The slow addition under cooling is critical to control the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Causality: A prolonged reaction time at room temperature ensures the reaction proceeds to completion, maximizing the yield.

-

Upon completion, collect the resulting solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water to remove any unreacted bromine and hydrobromic acid.

-

Dry the collected tan solid in a vacuum oven at 40 °C for 24 hours to yield this compound (Expected yield: ~12.1 g, 97%).[2][6]

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized material, a multi-faceted analytical approach is required. This section outlines the standard techniques used to validate the structure and purity of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the primary tool for structural confirmation. The spectrum provides unambiguous evidence of the bromination at the 5-position of the pyridine ring.

-

Expected Spectrum: (400 MHz, DMSO-d₆)

-

δ 8.04 (d, J = 2.53 Hz, 1H)

-

δ 8.16 (d, J = 2.27 Hz, 1H)

-

δ 12.59 (br s, 1H, -OH)

-

δ 12.90 (br s, 1H, -COOH)

-

-

Interpretation: The two doublets in the aromatic region confirm the presence of two adjacent protons on the pyridine ring. The broad singlets at high chemical shifts are characteristic of the acidic protons of the hydroxyl and carboxylic acid groups.[2][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the compound. A reversed-phase method is most appropriate given the polar nature of the molecule.

-

Suggested Starting Method:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: Acetonitrile and water with 0.1% formic acid (for MS compatibility).[7] A gradient elution (e.g., 10% to 90% acetonitrile over 20 minutes) is recommended for separating potential impurities from the main product peak.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm

-

-

Expected Result: A pure sample (>98%) will show a single major peak at a reproducible retention time. The use of a photodiode array (PDA) detector can further aid in peak purity assessment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the presence of key functional groups.

-

Characteristic Peaks:

-

~3300-2500 cm⁻¹ (broad): O-H stretching from the carboxylic acid, often showing extensive hydrogen bonding.[8]

-

~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid group.[9]

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1300-1200 cm⁻¹: C-O stretching.

-

Below 800 cm⁻¹: C-Br stretching.

-

Application in Drug Synthesis: A Key Intermediate for Asenapine

The primary value of this compound lies in its role as a precursor in complex pharmaceutical syntheses.[1] It serves as a key starting material for the atypical antipsychotic drug Asenapine, which is used in the treatment of schizophrenia and bipolar disorder.[10][11]

The synthetic utility of this compound is demonstrated in its conversion to 5-bromo-6-chloronicotinic acid. This transformation is a critical step, as it converts the hydroxyl group into a more reactive chloro group, which is a better leaving group for subsequent cross-coupling or ring-forming reactions in the Asenapine synthesis pathway.[10][12]

Protocol: Conversion to 5-bromo-6-chloronicotinic acid

This protocol details the conversion of the hydroxyl group to a chloro group using phosphorus oxychloride (POCl₃).[5]

Materials:

-

This compound (10 g, 45 mmol)

-

Tetramethylammonium chloride (5.4 g, 49 mmol)

-

Phosphorus oxychloride (POCl₃) (20 mL)

Procedure:

-

In a reaction flask, combine this compound, tetramethylammonium chloride, and phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for 3 hours. Mechanistic Insight: POCl₃ acts as a dehydrating and chlorinating agent. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom, forming a chlorophosphate ester intermediate. This transforms the hydroxyl into an excellent leaving group (-OPOCl₂). The chloride ion then acts as a nucleophile, displacing the chlorophosphate group to yield the chlorinated pyridine.[6][13]

-

After cooling, slowly and carefully pour the reaction mixture into ice water with vigorous stirring. This quenches the excess POCl₃.

-

Stir the aqueous mixture for 2 hours to allow the product to precipitate fully.

-

Collect the solid by filtration, dissolve it in ethyl acetate, and dry with anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 5-bromo-6-chloronicotinic acid as a pink solid (Expected yield: ~10.5 g, 97%).[5]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

Hazard Classification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335). Some sources also indicate it may be harmful if swallowed (H302).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Wash off with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Remove person to fresh air.

-

If irritation persists or if swallowed, seek medical attention.

-

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the construction of complex, high-value pharmaceutical molecules. Its well-defined properties, high-yielding synthesis, and clear role in the production of drugs like Asenapine make it a compound of significant interest to the drug development community. By understanding the causality behind its synthesis and the methodologies for its characterization, researchers can confidently and efficiently integrate this key intermediate into their synthetic strategies, accelerating the path from laboratory discovery to clinical application.

References

-

PubChem. (n.d.). 5-Bromo-6-chloropyridine-3-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2012038975A3 - Processes for the preparation of asenapine and intermediates thereof.

-

ChemSynthesis. (n.d.). 6-hydroxynicotinic acid. Retrieved from [Link]

- Google Patents. (n.d.). US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process.

-

Reddit. (2025, March 11). Role of POCl3 and pyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2013190481A1 - Process for preparing asenapine and salts of intermediates thereof.

- Google Patents. (n.d.). CN102229613A - New process for synthesis of asenapine.

-

Citrome, L. (2020). Asenapine: an atypical antipsychotic with atypical formulations. Therapeutic Advances in Psychopharmacology, 10, 2045125320942359. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Retrieved from [Link]

-

Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectra of (a) the nicotinic acid sample.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. Retrieved from [Link]

-

AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

Sources

- 1. biosynce.com [biosynce.com]

- 2. 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 285433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]

- 6. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. youtube.com [youtube.com]

- 9. azooptics.com [azooptics.com]

- 10. WO2013190481A1 - Process for preparing asenapine and salts of intermediates thereof - Google Patents [patents.google.com]

- 11. CN105693735A - Preparation method of maleic acid asenapine - Google Patents [patents.google.com]

- 12. US8227623B2 - Process for the preparation of asenapine and intermediate products used in said process - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 5-Bromo-6-hydroxynicotinic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound in modern chemical and pharmaceutical research. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural intricacies, validated synthetic protocols, analytical characterization, and its expanding role as a versatile building block.

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No. 41668-13-7) is a halogenated derivative of nicotinic acid (Vitamin B3). Its strategic placement of a bromine atom, a carboxylic acid group, and a hydroxyl group on the pyridine ring makes it a highly valuable and reactive intermediate. This unique substitution pattern allows for diverse chemical modifications, establishing the compound as a key starting material in the synthesis of complex bioactive molecules.[1] It is particularly prominent in the development of novel therapeutics for neurological disorders and inflammatory conditions, where its structural framework can be tailored to enhance biological activity and drug efficacy.[1] This guide will elucidate the fundamental chemical and physical properties of this compound, providing a robust foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

A critical structural feature of this compound is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-oxo-1,6-dihydropyridine (or 6-pyridone) form. This phenomenon, common in hydroxypyridines, involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. While often depicted in the "hydroxy" form, the pyridone tautomer is significant and can influence the molecule's reactivity, hydrogen bonding capabilities, and crystal packing. The equilibrium can be influenced by factors such as solvent polarity and pH.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, safety assessment, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 41668-13-7 | [1][2] |

| Molecular Formula | C₆H₄BrNO₃ | [1][3] |

| Molecular Weight | 218.01 g/mol | [1] |

| Appearance | White to tan or light green crystalline powder | [1][2][4] |

| Melting Point | 296 °C to >300 °C | [1][4] |

| Purity | ≥98% (typically by GC or HPLC) | [1][5] |

| Synonyms | 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [1][6] |

| Storage | Store at room temperature in a dry, cool, well-ventilated area | [7] |

Synthesis and Purification

Synthetic Rationale and Workflow

The most common and efficient synthesis of this compound involves the direct electrophilic bromination of 6-hydroxynicotinic acid. The pyridine ring is typically resistant to electrophilic substitution; however, the presence of the strongly activating hydroxyl group at the 6-position directs the incoming electrophile (bromine) to the electron-rich positions of the ring. The bromination occurs regioselectively at the 5-position, yielding the desired product with high efficiency.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures that report high yields and purity.[2][3]

Materials:

-

6-Hydroxynicotinic acid (8.0 g, 57.6 mmol)

-

Deionized water (30 mL)

-

Bromine (4.2 mL, 81.4 mmol)

-

Reaction vessel equipped with a magnetic stirrer and ice bath

Procedure:

-

Suspension: Suspend 6-hydroxynicotinic acid (8.0 g) in deionized water (30 mL) in the reaction vessel.

-

Cooling: Place the vessel in an ice bath to cool the suspension.

-

Bromine Addition: Under vigorous stirring, slowly add bromine (4.2 mL) dropwise to the cooled suspension. Causality Note: The slow addition under cooling is critical to control the exothermic nature of the reaction and prevent side-product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

-

Isolation: Collect the resulting solid product by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted bromine and hydrobromic acid.

-

Drying: Dry the purified product in a vacuum oven at 40°C for 24 hours.

Expected Outcome: This procedure typically affords the target compound as a tan or white solid with a high yield (e.g., 12.1 g, 97%).[2][3] The purity is often sufficient for subsequent use without further purification.

Structural Elucidation and Analytical Characterization

Confirming the structure and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a definitive characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for structural confirmation. The spectrum provides unambiguous evidence for the arrangement of protons on the pyridine ring.

Typical Data (400 MHz, DMSO-d₆): [2][3]

-

δ 8.16 (d, J = 2.27 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring. It appears as a doublet due to coupling with the proton at C4.

-

δ 8.04 (d, J = 2.53 Hz, 1H): This signal corresponds to the proton at the C4 position. It is also a doublet from coupling to the C2 proton.

-

δ 12.90 (br s, 1H): A broad singlet characteristic of the acidic proton of the carboxylic acid group.

-

δ 12.59 (br s, 1H): A second broad singlet corresponding to the exchangeable proton of the hydroxyl group (or the N-H proton in the pyridone tautomer).

Interpretation Insight: The presence of two distinct doublets in the aromatic region confirms the 3,5,6-substitution pattern on the pyridine ring. The broad singlets are indicative of exchangeable protons (COOH and OH/NH), which is consistent with the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₆H₄BrNO₃), the expected monoisotopic mass is approximately 216.937 g/mol . A key diagnostic feature is the isotopic pattern for bromine: a near 1:1 ratio of two peaks separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br), which provides definitive evidence for the presence of a single bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

-

~3000-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700-1680 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1650-1600 cm⁻¹: C=O stretch of the pyridone tautomer and C=C/C=N stretches of the aromatic ring.

-

~1200-1000 cm⁻¹: C-O stretches.

-

~600-500 cm⁻¹: C-Br stretch.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical but a strategic tool for innovation.

-

Pharmaceutical Intermediate: It is a foundational building block for synthesizing more elaborate pharmaceutical agents. Its functional groups serve as handles for reactions like Suzuki coupling (at the bromine position), esterification/amidation (at the carboxylic acid), and etherification (at the hydroxyl group), enabling the rapid construction of compound libraries for drug screening.[1][4]

-

Neuropharmacology and Anti-Inflammatory Research: The nicotinic acid scaffold is a known pharmacophore. This bromo-derivative is specifically used to create novel molecules targeting neurological pathways and inflammatory processes.[1]

-

Biochemical Probes: Researchers utilize the compound to design probes for investigating enzyme mechanisms and metabolic functions, aiding in the fundamental understanding of biological systems.[1]

-

Material and Agricultural Science: Beyond medicine, it finds applications in creating advanced polymers and coatings and in developing novel agrochemicals for crop management.[1]

Safety and Handling

Adherence to safety protocols is essential when working with this compound.

GHS Hazard Classification: [7][8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Signal Word: Warning

Recommended Handling Procedures: [7][9][10]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Respiratory Protection: For operations generating dust, use a NIOSH-approved respirator.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined structure, characterized by a key tautomeric equilibrium, and its straightforward, high-yield synthesis make it an accessible and reliable intermediate. The strategic arrangement of its functional groups provides a versatile platform for chemical diversification, cementing its role as an indispensable building block in the design of novel pharmaceuticals, biochemical tools, and advanced materials. This guide provides the foundational knowledge required for its safe and effective use in a professional research setting.

References

-

MATERIAL SAFETY DATA SHEETS this compound - Cleanchem Laboratories . (n.d.). Cleanchem Laboratories LLP. Retrieved January 7, 2026, from [Link]

-

This compound Cas 41668-13-7 - BIOSYNCE . (n.d.). BIOSYNCE. Retrieved January 7, 2026, from [Link]

-

5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific . (n.d.). Amerigo Scientific. Retrieved January 7, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 41668-13-7 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 41668-13-7 this compound AKSci R459 [aksci.com]

- 6. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. fishersci.com [fishersci.com]

5-Bromo-6-hydroxynicotinic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Bromo-6-hydroxynicotinic Acid

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and a hydroxyl group on the pyridine ring, imparts specific physicochemical characteristics that are pivotal for its reactivity and application in the development of novel therapeutic agents.[1] This compound is particularly valuable for researchers in fields such as neuropharmacology and anti-inflammatory drug discovery, where its structure can be modified to enhance biological activity.[1]

This technical guide provides a comprehensive overview of the core physical properties of this compound. We will delve into its structural features, thermal properties, solubility profile, and spectroscopic signature. The causality behind its observed properties will be explored, and validated experimental protocols for their determination are provided for researchers aiming to incorporate this versatile intermediate into their work.

Molecular Structure and Identification

The foundational aspect of understanding a compound's physical properties lies in its molecular structure. This compound possesses a pyridine core substituted with a carboxylic acid group at the 3-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position.

A critical feature of this molecule is the existence of keto-enol tautomerism. The 6-hydroxypyridine moiety is in equilibrium with its 6-pyridone tautomer, 5-bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2] In the solid state and in solution, the pyridone form is often predominant. This equilibrium influences the compound's hydrogen bonding capabilities, crystal packing, and ultimately, its physical properties like melting point and solubility.

Caption: Tautomeric equilibrium of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 41668-13-7 | [1][3] |

| Molecular Formula | C₆H₄BrNO₃ | [1][3] |

| Molecular Weight | 218.01 g/mol | [1] |

| IUPAC Name | 5-bromo-6-oxo-1H-pyridine-3-carboxylic acid | [3] |

| Synonyms | 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid, 6-Hydroxy-5-bromonicotinic acid, 3-Bromo-5-carboxy-2(1H)-pyridinone | [1][2] |

| InChI Key | PQDLYKZCJBGXPQ-UHFFFAOYSA-N | [3] |

Core Physical Properties

The physical state and thermal behavior of a compound are critical parameters for its storage, handling, and application in chemical reactions.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | White to almost white, very pale yellow, or tan powder/crystal | [1][4] |

| Melting Point | 296 °C to >300 °C | [1][2][3][5] |

| Boiling Point | 348.1 ± 42.0 °C (Predicted) | [2] |

| Density | 2.015 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1][2] |

Melting Point Analysis

The high melting point (reported as 296 °C or greater) is a direct consequence of the strong intermolecular forces present in the crystal lattice.[1][2][3][5] The carboxylic acid, hydroxyl (or pyridone N-H), and carbonyl groups are all potent hydrogen bond donors and acceptors. This allows for the formation of an extensive three-dimensional hydrogen-bonding network, which requires significant thermal energy to disrupt. The presence of the bromine atom also contributes to the overall molecular weight and van der Waals forces, further stabilizing the crystal structure.

Solubility Profile

While specific quantitative solubility data is not widely published, a qualitative assessment can be made based on its structure and data from related compounds. The presence of multiple polar, hydrogen-bonding functional groups (carboxylic acid, hydroxyl/amide) suggests solubility in polar protic solvents. However, the overall solubility is a balance between these polar interactions and the relatively nonpolar aromatic ring system.

Studies on isomeric hydroxynicotinic acids (HNAs) in water and ethanol show that solubility is highly dependent on the substitution pattern.[6] Intramolecular hydrogen bonding can sometimes enhance solubility, a factor that may be at play in this compound.[6] For experimental purposes, polar aprotic solvents like DMSO and DMF are often used to achieve higher concentrations, particularly for spectroscopic analysis.

Predicted Properties

It is important to note that properties such as boiling point and density are often computationally predicted for compounds with high melting points that may decompose before boiling.[2] These predictions are based on the molecule's structure and provide useful estimations for handling and reaction planning.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous confirmation of a molecule's structure. The key techniques for this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR is essential for confirming the substitution pattern on the pyridine ring. In a deuterated solvent like DMSO-d₆, which can exchange with the acidic protons of the carboxylic acid and the hydroxyl/amide groups, the spectrum shows distinct signals for the two aromatic protons.

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.16 (d, J = 2.27 Hz, 1H), 8.04 (d, J = 2.53 Hz, 1H), 12.90 (br s, 1H), 12.59 (br s, 1H).[4][7]

The two downfield signals around 8.0-8.2 ppm correspond to the two protons on the pyridine ring. Their doublet splitting pattern (d) with a small coupling constant (J ≈ 2-3 Hz) is characteristic of a meta relationship, confirming their positions relative to each other. The two broad singlets (br s) at approximately 12.6 and 12.9 ppm are attributable to the exchangeable acidic protons of the carboxylic acid and the N-H of the pyridone tautomer, respectively.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹. This breadth is due to strong hydrogen bonding.

-

N-H Stretch (Pyridone): A moderate band may appear around 3100-3000 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to moderate peaks are expected just above 3000 cm⁻¹.[9]

-

C=O Stretch (Carboxylic Acid/Pyridone): A strong, sharp absorption is expected in the 1680-1720 cm⁻¹ region. The carbonyl of the carboxylic acid and the pyridone may overlap or appear as a broadened peak.[9]

-

C=C and C=N Stretches (Aromatic Ring): Several medium to strong bands will appear in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.[9]

-

C-O Stretch: A moderate band associated with the carboxylic acid C-O bond is expected around 1200-1300 cm⁻¹.

Experimental Protocols

To ensure data integrity and reproducibility, standardized methodologies for characterizing this compound are essential.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 320 °C).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The peak area can be integrated to determine the heat of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines the steps for preparing a sample and acquiring a high-resolution ¹H NMR spectrum.

Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert until the solid is completely dissolved. Mild heating may be required.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth correctly.

-

Place the sample in the NMR probe.

-

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory safety precautions should be observed when handling this compound.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Recommended PPE: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2] Handle in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a crystalline solid with a high melting point, reflecting strong intermolecular hydrogen bonding facilitated by its carboxylic acid and pyridone functionalities. Its structure has been unequivocally confirmed by ¹H NMR spectroscopy, which shows the characteristic signals of the meta-coupled aromatic protons and the acidic protons. While its solubility is limited in many common solvents, it can be dissolved in polar aprotic solvents like DMSO for analysis and reaction. The standardized protocols provided herein offer a robust framework for the consistent and accurate characterization of this important synthetic intermediate, enabling researchers to confidently utilize it in drug discovery and materials science applications.

References

-

This compound 98.0+%, TCI America™ | Fisher Scientific. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound Cas 41668-13-7 - BIOSYNCE. (n.d.). Retrieved January 11, 2026, from [Link]

-

5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound | 41668-13-7 | SynZeal. (n.d.). Retrieved January 11, 2026, from [Link]

-

Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

-

Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid - JOCPR. (n.d.). Retrieved January 11, 2026, from [Link]

-

FT-IR spectra of Nicotinic acid (a) control and (b) treated. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

-

Proton NMR Spectrum for Nicotinic Acid - Chemistry Stack Exchange. (2017, August 4). Retrieved January 11, 2026, from [Link]

-

Hydroxynicotinic acid crystallisation and solubility systematic studies - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

-

6-Hydroxynicotinic acid | C6H5NO3 | CID 72924 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 11, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. biosynce.com [biosynce.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. This compound | 41668-13-7 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

5-Bromo-6-hydroxynicotinic acid chemical properties

An In-Depth Technical Guide to 5-Bromo-6-hydroxynicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 41668-13-7), a pivotal heterocyclic building block in modern chemical research and development. This document delves into the compound's core chemical and physical properties, provides a detailed, field-tested synthesis protocol, and explores its structural characteristics through spectroscopic analysis. Furthermore, it highlights the compound's reactivity, key applications in pharmaceutical and materials science, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize halogenated pyridine derivatives in their work.

Core Chemical Identity and Physical Properties

This compound is a halogenated derivative of nicotinic acid.[1] Structurally, it exists in tautomeric equilibrium with its keto form, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid.[2] This tautomerism is a critical feature influencing its reactivity and interaction in biological systems. The compound typically appears as a white to pale yellow or tan crystalline powder.[1]

| Property | Value | Source(s) |

| CAS Number | 41668-13-7 | [1][2][3] |

| Molecular Formula | C₆H₄BrNO₃ | [1][4][5] |

| Molecular Weight | 218.01 g/mol | [1][4] |

| Synonyms | 5-Bromo-6-hydroxy-3-pyridinecarboxylic acid, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid | [1][2][6] |

| Appearance | White to very pale yellow or brown crystal/powder | [1] |

| Melting Point | >296 °C | [1][5] |

| Purity | ≥95-98% | [1][2] |

| Storage | Store at room temperature in a cool, dry place | [6][7] |

| InChI Key | PQDLYKZCJBGXPQ-UHFFFAOYSA-N |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved via electrophilic bromination of the precursor, 6-hydroxynicotinic acid. The electron-donating nature of the hydroxyl group activates the pyridine ring, directing the bromine to the C5 position.

Causality in Experimental Design

The choice of an aqueous medium is practical for suspending the starting material.[3][4] Bromine is added slowly under cooled conditions (ice bath) to manage the exothermic nature of the reaction and prevent the formation of over-brominated byproducts.[3][4][5] Stirring at room temperature for an extended period (24 hours) ensures the reaction proceeds to completion, maximizing the yield.[3][4] The product's limited solubility in water allows for a straightforward workup via filtration.

Detailed Experimental Protocol

-

Reagents: 6-hydroxynicotinic acid (8 g, 57.6 mmol), Bromine (4.2 mL, 81.4 mmol), Deionized Water (30 mL).[3][4]

-

Step 1: Reaction Setup: Suspend 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) in a suitable reaction vessel equipped with a magnetic stirrer.[3][4]

-

Step 2: Bromination: Cool the suspension in an ice bath. Slowly add bromine (4.2 mL, 81.4 mmol) to the stirring suspension. Maintain the temperature during addition.[3][4]

-

Step 3: Reaction: After the complete addition of bromine, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.[3][4]

-

Step 4: Isolation: Collect the resulting solid product by vacuum filtration.

-

Step 5: Purification: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials or soluble impurities.

-

Step 6: Drying: Dry the purified product in a vacuum oven at 40°C for 24 hours. This yields this compound as a tan solid (Typical Yield: ~12.1 g, 97%).[3][4]

Synthesis Workflow Diagram```dot

Caption: Reactivity of this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool for chemists across various disciplines.

-

Pharmaceutical Development: It serves as a crucial intermediate in synthesizing a range of bioactive molecules. It is particularly valuable in programs targeting neuropharmacology and the discovery of anti-inflammatory drugs, where its structure can be modified to enhance biological activity. [1][8]* Analytical Chemistry: The compound is used as a qualified impurity reference standard in analytical method development and validation (AMV). [9]This is critical for quality control (QC) in the commercial production of active pharmaceutical ingredients (APIs) like Asenapine. [9]* Agrochemicals and Material Science: Beyond pharmaceuticals, it has applications in developing novel agrochemicals to improve crop management and in the synthesis of new polymers and coatings with enhanced durability. [1]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with this chemical. It is classified as an irritant and may cause respiratory irritation. [6][10]

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [6][10] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [6]|

-

Precautions for Safe Handling: Use only in a well-ventilated area, such as a chemical fume hood. [6][10]Avoid breathing dust. [6]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [6][10]Wash hands thoroughly after handling. [10]* First Aid Measures:

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [6][11] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [11]* Storage Conditions: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [6]

-

References

-

Amerigo Scientific. (n.d.). 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid. [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS this compound. [Link]

-

Cleanchem. (n.d.). This compound | CAS No: 41668-13-7. [Link]

-

BIOSYNCE. (n.d.). This compound Cas 41668-13-7. [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. This compound | 41668-13-7 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 41668-13-7 this compound AKSci J62494 [aksci.com]

- 8. biosynce.com [biosynce.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Melting Point of 5-Bromo-6-hydroxynicotinic Acid

This guide provides a comprehensive technical overview of the melting point of 5-Bromo-6-hydroxynicotinic acid (CAS 41668-13-7), a crucial parameter for its identification, purity assessment, and application in research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established analytical principles to ensure accurate and reliable characterization of this important heterocyclic compound.

Introduction to this compound

This compound is a halogenated derivative of nicotinic acid, recognized for its utility as a versatile building block in the synthesis of complex organic and bioactive molecules.[1] Its structural features, including the bromine atom, carboxylic acid, and hydroxypyridine core, make it a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents for neurological disorders and inflammatory conditions.[1] Given its role as a key starting material, the accurate determination of its physicochemical properties, such as melting point, is paramount for ensuring the quality, consistency, and success of subsequent synthetic transformations and biological assays.

The compound typically appears as a white to off-white, pale yellow, or tan crystalline powder.[2][3] Its purity is a critical factor influencing its physical properties and reactivity.

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[4] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant serves two primary purposes in a research setting:

-

Identification: By comparing the experimentally determined melting point to literature values, a researcher can gain confidence in the identity of a synthesized or procured compound.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, typically causing a depression in the melting point and a broadening of the melting range. Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.

For this compound, a consistent and sharp melting point is the first line of defense against using impure or incorrect material, which could compromise reaction yields, introduce unwanted byproducts, or lead to erroneous biological data.

Reported Melting Point Data for this compound

A review of commercially available data reveals some variation in the reported melting point of this compound. This variability underscores the importance of a standardized and carefully executed analytical procedure.

| Reported Melting Point (°C) | Purity Specification | Source |

| 296 | ≥98.0% | Fisher Scientific[5] |

| 296 | ≥98% | Chem-Impex[1] |

| 296 | Not Specified | BIOSYNCE[6] |

| 320-324 | ≥95% | AKSci[7] |

| >300 | Not Specified | ECHEMI[8] |

The discrepancy between the commonly cited 296°C and the higher range of 320-324°C could be attributed to several factors, including:

-

Polymorphism: The existence of different crystalline forms of the same compound, which can exhibit different melting points.

-

Analytical Technique: Variations in the heating rate, thermometer calibration, or apparatus used (e.g., oil bath vs. metal block).[4]

-

Purity Levels: Even small differences in purity can affect the melting point. The 320-324°C value is associated with a ≥95% purity, while 296°C is cited for ≥98% pure material, which is counterintuitive as higher purity should lead to a higher and sharper melting point. This may suggest experimental or reporting variance.

Given this, it is imperative for laboratories to establish a consistent internal method for melting point determination to allow for reliable lot-to-lot comparison.

Protocol for Accurate Melting Point Determination

The following protocol is a self-validating system designed to produce accurate and reproducible melting point data for high-melting-point compounds like this compound. The causality behind each step is explained to ensure a deep understanding of the methodology.

Materials and Equipment

-

Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

-

Glass capillary tubes (one end sealed)

-

This compound sample

-

Spatula

-

Mortar and pestle (optional, for sample preparation)

-

Long glass tube (for packing)

-

Calibrated thermometer or digital temperature probe

Step-by-Step Experimental Workflow

Step 1: Sample Preparation (The Foundation of Accuracy)

-

Rationale: A finely powdered, dry, and homogeneous sample ensures uniform heat transfer throughout the packed column, which is critical for observing a sharp, reproducible melting range. Large crystals can trap air and heat unevenly.

-

Procedure:

-

Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a moderate temperature (e.g., 40-50°C) prior to measurement, as residual solvent will depress the melting point.[2][9]

-

Step 2: Capillary Tube Loading (Ensuring Optimal Heat Transfer)

-

Rationale: An improperly packed capillary tube is a common source of error. Too much sample will result in a broad melting range due to a temperature gradient across the sample column. Too little sample may be difficult to observe.

-

Procedure:

-

Invert a capillary tube and press the open end into the powdered sample until a small amount of solid (2-3 mm height) enters the tube.[10]

-

To pack the sample tightly into the sealed end, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto a hard surface. The impact will force the powder to the bottom.[10][11] Repeat this several times until the sample is a densely packed plug.

-

Step 3: The Two-Stage Heating Process (Balancing Speed and Precision)

-

Rationale: This is the most critical part of the procedure. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the heating block, leading to an erroneously high and broad melting range.[10] A two-stage approach ensures both efficiency and accuracy.

-

Procedure:

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample at a fast rate (e.g., 10-20°C per minute).[11] This provides a rough estimate and saves time. Let the apparatus cool significantly before the next step.

-

Accurate Measurement: Using a fresh, properly packed capillary tube, heat the apparatus rapidly to about 20°C below the expected or previously determined approximate melting point.[10]

-

Decrease the heating rate to 1-2°C per minute.[11] This slow rate allows the system to reach thermal equilibrium and ensures the temperature reading accurately reflects the sample's temperature.

-

Step 4: Observation and Recording (Defining the Melting Range)

-

Rationale: The melting range provides more information than a single point. It is defined by two distinct temperatures.

-

Procedure:

-

Carefully observe the sample through the magnified viewing port.

-

Record the temperature (T1) at which the first droplet of liquid becomes visible within the solid matrix.[10]

-

Continue heating at the slow rate and record the temperature (T2) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting point is reported as the range T1 – T2. For this compound, a pure sample should exhibit a sharp range (e.g., 295-296°C).

-

Workflow Visualization

The following diagram illustrates the logical flow for obtaining a precise melting point measurement.

Caption: Logical workflow for precise melting point determination.

Conclusion

The melting point of this compound is a fundamental property that confirms its identity and indicates its purity. While literature and commercial sources report values primarily around 296°C, notable variations exist. By adhering to a rigorous, well-understood protocol that emphasizes proper sample preparation and a controlled, two-stage heating process, researchers can generate reliable and reproducible melting point data. This diligence is not merely procedural; it is a cornerstone of scientific integrity, ensuring the quality of the materials that underpin discovery in drug development and chemical synthesis.

References

-

Melting point determination . University of Calgary. [Link]

-

Determination of Melting Point . Clarion University. [Link]

-

Determination Of Melting Point Of An Organic Compound . BYJU'S. [Link]

-

This compound Cas 41668-13-7 . BIOSYNCE. [Link]

-

Video: Melting Point Determination of Solid Organic Compounds . JoVE (Journal of Visualized Experiments). [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination . Chemistry LibreTexts. [Link]

-

5-Bromonicotinic acid . PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 41668-13-7 [chemicalbook.com]

- 3. This compound | 41668-13-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pennwest.edu [pennwest.edu]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. biosynce.com [biosynce.com]

- 7. 41668-13-7 this compound AKSci J62494 [aksci.com]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

5-Bromo-6-hydroxynicotinic acid synthesis from 6-hydroxynicotinic acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-hydroxynicotinic Acid from 6-hydroxynicotinic Acid

Introduction

This compound is a pivotal halogenated derivative of nicotinic acid that serves as a versatile building block in the landscape of modern organic synthesis and medicinal chemistry.[1] Its structural features, particularly the presence of the bromine atom and the hydroxypyridine core, allow for a multitude of chemical modifications, making it an invaluable intermediate for developing novel therapeutic agents.[1][2] Researchers in neuropharmacology and anti-inflammatory drug discovery, among others, utilize this compound to create more complex bioactive molecules.[1]

This guide provides a comprehensive technical overview of a reliable and high-yielding synthesis of this compound, starting from the readily available 6-hydroxynicotinic acid. We will delve into the reaction's mechanistic underpinnings, provide a detailed, field-proven experimental protocol, and discuss the critical safety considerations necessary for a successful and safe execution of this synthesis.

Pillar 1: The Scientific Rationale - Mechanism and Causality

The synthesis of this compound from 6-hydroxynicotinic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyridine ring, while generally less reactive than benzene, is strongly activated towards electrophilic attack by the presence of the electron-donating hydroxyl (-OH) group.

The Role of the Hydroxyl Group: The -OH group is a powerful activating group due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the pyridine ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by an electrophile. This activation is most pronounced at the positions ortho and para to the hydroxyl group. In the case of 6-hydroxynicotinic acid, the position ortho to the -OH group (the 5-position) is sterically accessible and electronically enriched, making it the primary site for bromination.

Generation of the Electrophile: In this synthesis, molecular bromine (Br₂) is the brominating agent. Although Br₂ is nonpolar, it becomes polarized in the presence of the electron-rich pyridine ring. This induced dipole creates a δ+ charge on one bromine atom (the electrophile) and a δ- charge on the other. The nucleophilic pyridine ring then attacks the electrophilic bromine atom, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton (H⁺) from the 5-position, which restores the aromaticity of the ring and yields the final product, this compound.

The choice of solvent, typically water or acetic acid, is crucial. These polar protic solvents can help to polarize the bromine molecule and can stabilize the charged intermediates formed during the reaction.[3][4][5]

Caption: Figure 1: Overall reaction scheme.

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system. The high yield and the confirmation of the product's structure via analytical methods like NMR provide direct validation of the procedure's efficacy.

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for this synthesis, derived from established procedures.[3][4][6]

| Parameter | Value | Rationale |

| Starting Material | 6-Hydroxynicotinic Acid | 8.0 g (57.6 mmol) |

| Brominating Agent | Liquid Bromine (Br₂) | 4.2 mL (81.4 mmol) |

| Solvent | Deionized Water | 30 mL |

| Reaction Temperature | 0°C (addition), Room Temp. (stirring) | Controls exothermicity, then allows for completion. |

| Reaction Time | 24 hours | Ensures high conversion to the product. |

| Reported Yield | ~97% | Indicates a highly efficient and optimized reaction. |

Step-by-Step Experimental Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]

- 6. This compound | 41668-13-7 [chemicalbook.com]

Spectroscopic data for 5-Bromo-6-hydroxynicotinic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-hydroxynicotinic Acid

This document provides a comprehensive technical overview of the spectroscopic data for this compound (CAS: 41668-13-7), a key intermediate in pharmaceutical development and biochemical research.[1][2] As a halogenated derivative of nicotinic acid, its precise structural elucidation is paramount for its application in the synthesis of novel therapeutic agents, particularly in neuropharmacology.[1] This guide is intended for researchers, scientists, and drug development professionals, offering not just raw data but a field-proven framework for interpretation and methodological application.

The core philosophy of this guide is built upon the principle of self-validating protocols and a deep understanding of the causality behind spectroscopic phenomena. We will explore the molecule's signature across major analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Overview

This compound is a substituted pyridine derivative with the molecular formula C₆H₄BrNO₃ and a molecular weight of approximately 218.01 g/mol .[3][4] Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the pyridine ring, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding this fingerprint is critical for identity confirmation, purity assessment, and predicting its reactivity in synthetic pathways.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another.

Experimental Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.16 | Doublet (d) | 2.27 | 1H | H-2 (Aromatic) |

| 8.04 | Doublet (d) | 2.53 | 1H | H-4 (Aromatic) |

| 12.90 | Broad Singlet (br s) | - | 1H | Carboxylic Acid (-COOH) |

| 12.59 | Broad Singlet (br s) | - | 1H | Hydroxyl (-OH) |

| Solvent: DMSO-d₆, Frequency: 400 MHz.[5][6] |

Interpretation and Causality:

-

Aromatic Protons: The spectrum shows two distinct signals in the aromatic region (δ 8.0-8.2), consistent with the two protons on the pyridine ring.

-

The downfield shift is expected due to the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

-

Both signals appear as doublets with small coupling constants (J ≈ 2.3-2.5 Hz). This is a classic example of meta-coupling (³JHH), confirming the 1,3-relationship between these two protons.

-

-

Acidic Protons: Two broad signals are observed at very high chemical shifts (δ > 12 ppm).

-

These are characteristic of the acidic protons of the carboxylic acid and the phenolic hydroxyl group.

-

Their broadness is a result of rapid chemical exchange with residual water in the DMSO solvent and with each other. The exact chemical shifts of these protons can be highly dependent on concentration and temperature. The signal at δ 12.90 is assigned to the more acidic carboxylic proton.

-

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

-

Ionization: The sample is volatilized by heating in a high vacuum and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule to form a radical cation (M⁺˙).

-

Mass Analysis: The newly formed ions and their fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The spectroscopic characterization of this compound is straightforward using standard analytical techniques. ¹H NMR confirms the substitution pattern on the pyridine ring, while the predicted data for ¹³C NMR, IR, and MS provide a robust, self-consistent picture of the molecule's functional groups and overall structure. The characteristic isotopic pattern of bromine in the mass spectrum serves as a definitive confirmation of its presence. The methodologies and interpretative frameworks detailed in this guide provide a comprehensive approach for the validation and quality control of this important pharmaceutical building block.

References

-

BIOSYNCE, "this compound Cas 41668-13-7," Available at: [Link]

-

Human Metabolome Database, "13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488)," Available at: [Link]

-

ResearchGate, "Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations | Request PDF," Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research, "Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid," Available at: [Link]

-

SynZeal, "this compound | 41668-13-7," Available at: [Link]

-

ResearchGate, "Nicotinic Acids and Transition Metal Complexes," Available at: [Link]

-

PubMed Central (PMC), "Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics," Available at: [Link]

-

PubChem, "Nicotinic Acid | C6H5NO2 | CID 938," Available at: [Link]

-

PubChem, "5-Bromonicotinic acid | C6H4BrNO2 | CID 88707," Available at: [Link]

-

PubChem, "6-Hydroxynicotinic acid | C6H5NO3 | CID 72924," Available at: [Link]

-

Organic Chemistry Data, "NMR Spectroscopy :: 13C NMR Chemical Shifts," Available at: [Link]

-

Doc Brown's Chemistry, "Infrared Spectroscopy," Available at: [Link]

Sources

The Biological Activity of Halogenated Nicotinic Acids: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Strategic Advantage of Halogenation in Modulating Nicotinic Acid's Bioactivity